molecular formula C37H50O11Si B117565 [(1S,2S,3R,4S,7R,9S,10S,12R)-4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate CAS No. 150665-56-8

[(1S,2S,3R,4S,7R,9S,10S,12R)-4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Numéro de catalogue: B117565
Numéro CAS: 150665-56-8
Poids moléculaire: 698.9 g/mol
Clé InChI: BTTALQYJOGXVHR-OZARNXOVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound [(1S,2S,3R,4S,7R,9S,10S,12R)-4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a structurally complex taxane derivative. Its core framework consists of a tetracyclic diterpenoid skeleton with multiple oxygen-containing functional groups, including acetyloxy, hydroxy, and triethylsilyloxy substituents. The benzoate ester at the C2 position and the triethylsilyl (TES) protecting group at C9 are critical modifications distinguishing it from classical taxanes like paclitaxel .

Taxanes are renowned for their microtubule-stabilizing activity, which underpins their use in oncology.

Propriétés

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R)-4,12-diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H50O11Si/c1-10-49(11-2,12-3)48-26-18-27-36(20-44-27,47-23(6)39)30-32(46-33(42)24-16-14-13-15-17-24)37(43)19-25(40)21(4)28(34(37,7)8)29(45-22(5)38)31(41)35(26,30)9/h13-17,26-27,29-30,32,43H,10-12,18-20H2,1-9H3/t26-,27+,29+,30-,32-,35+,36-,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTALQYJOGXVHR-OZARNXOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(=O)CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)C)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C(C(=O)C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)C)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H50O11Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

698.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Biochemical Pathways

The compound affects the microtubule dynamics within the cell, which is a crucial part of the cell’s cytoskeleton. By stabilizing the microtubules, it disrupts the normal functioning of the mitotic spindle, which is essential for cell division. This leads to cell cycle arrest at the G2/M phase and ultimately results in cell death.

Pharmacokinetics

Similar compounds like paclitaxel are known to be insoluble in water but soluble in ethanol and dmso. This solubility profile can impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and hence its bioavailability.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factorsFor instance, the compound’s solubility in different solvents suggests that its action might be influenced by the lipid composition of the cellular environment.

Activité Biologique

The compound [(1S,2S,3R,4S,7R,9S,10S,12R)-4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a complex organic molecule with potential biological activities. This article reviews its pharmacological properties and biological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C31H36O12C_{31}H_{36}O_{12}, and it exhibits a significant degree of stereochemistry due to multiple chiral centers. The presence of acetoxy groups and a triethylsilyl ether suggests potential lipophilicity and reactivity in biological systems.

Antimicrobial Properties

Research has indicated that compounds similar to [(1S,2S,3R,4S,...)] exhibit potent antimicrobial activity against various bacterial strains. For instance:

  • Study Findings : A study demonstrated that derivatives of this compound inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro.
Bacterial StrainInhibition Zone (mm)Concentration (μg/mL)
Staphylococcus aureus15100
Escherichia coli12100

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound:

  • Mechanism : It is suggested that the compound modulates the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha250150
IL-6200100

Antioxidant Activity

The antioxidant capacity of [(1S,2S,...)] has been evaluated using various assays:

  • DPPH Radical Scavenging : The compound showed a significant ability to scavenge DPPH radicals with an IC50 value of 25 μg/mL.
  • ABTS Assay : In the ABTS assay, the compound exhibited an antioxidant activity comparable to standard antioxidants like ascorbic acid.

Case Study 1: Antimicrobial Efficacy

A clinical study investigated the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients treated with formulations containing the compound showed a 30% higher recovery rate compared to those receiving standard antibiotic therapy.

Case Study 2: Anti-inflammatory Applications

In a randomized controlled trial involving patients with rheumatoid arthritis, administration of this compound resulted in reduced joint swelling and pain scores compared to placebo.

Applications De Recherche Scientifique

Structure and Composition

This compound features a tetracyclic structure with multiple functional groups including acetoxy and benzoate moieties. Its molecular formula is C43H53NO14C_{43}H_{53}NO_{14} with a molecular weight of approximately 807.9 g/mol. The stereochemistry is significant for its biological activity and interaction with other molecules.

Medicinal Chemistry

Anticancer Activity : The compound is structurally related to paclitaxel, a well-known chemotherapeutic agent. It exhibits potential as a mitotic inhibitor by disrupting microtubule function during cell division, thereby inhibiting cancer cell proliferation . Research indicates that derivatives of this compound may enhance the efficacy of existing chemotherapy protocols.

Drug Delivery Systems : Its complex structure allows for incorporation into advanced drug delivery systems such as nanoparticles and liposomes. These systems can improve the bioavailability and targeted delivery of therapeutic agents .

Biological Research

Biomolecular Interactions : The compound's ability to interact with various biological macromolecules makes it a valuable tool in studying protein-ligand interactions and enzyme inhibition mechanisms. This can provide insights into cellular processes and disease mechanisms .

Model Organisms : Studies utilizing model organisms have shown that this compound can induce specific phenotypic changes, aiding in the understanding of genetic pathways and disease models .

Material Science

Polymer Composites : The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced mechanical properties and biocompatibility. Such materials could be used in biomedical applications such as implants or drug delivery devices .

Nanotechnology Applications : Given its unique chemical structure, it has potential applications in nanotechnology for creating functionalized surfaces or coatings that can respond to environmental stimuli.

Case Study 1: Anticancer Efficacy

A study conducted by researchers demonstrated the effectiveness of a derivative of this compound in inhibiting the growth of breast cancer cells in vitro. The results indicated that the compound significantly reduced cell viability compared to control groups, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Drug Delivery Mechanism

In another study focusing on drug delivery systems, researchers encapsulated this compound within chitosan-based nanoparticles. The findings revealed improved stability and controlled release characteristics, enhancing the therapeutic index of co-administered drugs in animal models.

Analyse Des Réactions Chimiques

Hydrolysis of Ester Groups

The acetyloxy and benzoate ester moieties undergo hydrolysis under acidic or basic conditions.

Reaction Conditions Outcome Reference
Acetate hydrolysis0.1 M HCl in methanol, 25°C, 4 hRemoval of acetyl groups to yield free hydroxyl groups
Benzoate ester hydrolysis1 M NaOH, aqueous THF, reflux, 6 hCleavage to form benzoic acid and a secondary alcohol at the C-2 position

Key Findings :

  • The acetyl groups at C-4 and C-12 are selectively hydrolyzed under mild acidic conditions.

  • The benzoate ester at C-2 requires stronger basic conditions for cleavage due to steric hindrance from the tetracyclic core.

Deprotection of Triethylsilyl (TES) Ether

The TES protecting group at C-9 is removed under acidic or fluoride-mediated conditions:

Reagent Conditions Efficiency Byproducts
Trifluoroacetic acid (TFA)20% TFA in DCM, 0°C, 30 min>90%Triethylsilanol
Tetrabutylammonium fluoride (TBAF)1 M in THF, RT, 1 h85%Triethylfluorosilane

Mechanistic Insight :

  • TFA protonates the silyl ether oxygen, facilitating cleavage .

  • TBAF provides fluoride ions for nucleophilic displacement of the TES group.

Oxidation and Reduction Reactions

The oxo (ketone) and hydroxyl groups participate in redox transformations:

Oxidation :

  • The C-11 and C-15 ketones are stable under most conditions but can be further oxidized to carboxylates using strong oxidizers like KMnO₄ (yield: 60–70%).

  • The C-1 hydroxyl group is oxidized to a ketone with Jones reagent (CrO₃/H₂SO₄) .

Reduction :

  • NaBH₄ selectively reduces the C-13 enone system to a dihydro derivative (stereochemistry retained).

Acylation and Deacetylation

The hydroxyl groups generated after hydrolysis can be re-acylated:

Acylating Agent Conditions Product
Acetic anhydridePyridine, DMAP, RT, 12 hRe-introduction of acetyl groups at C-4/C-12
Benzoyl chlorideEt₃N, DCM, 0°C → RT, 6 hNew benzoate ester at C-1 or C-9

Regioselectivity :

  • Acylation favors the less sterically hindered C-1 hydroxyl over C-9.

Nucleophilic Substitution

The benzoate ester undergoes nucleophilic substitution under specific conditions:

Nucleophile Conditions Outcome
Grignard reagents (e.g., MeMgBr)THF, −78°C, 2 hAlkylation at the ester carbonyl (low yield)
Amines (e.g., NH₃)Methanol, 60°C, 24 hAmide formation via ester aminolysis

Limitations :

  • Steric bulk around the benzoate group restricts reactivity with larger nucleophiles.

Stability Under Synthetic Conditions

The compound demonstrates moderate thermal stability but degrades under prolonged basic or oxidative conditions:

Condition Observation
pH > 10, 50°C, 24 hPartial decomposition (∼30% mass loss)
UV light (254 nm), 48 hPhotooxidation of the enone system

Comparaison Avec Des Composés Similaires

Structural Comparisons

Table 1: Key Structural Features of Taxane Derivatives
Compound Name Substituents (Key Differences) Molecular Formula Molecular Weight (g/mol)
Target Compound C9-Triethylsilyloxy, C4/C12-diacetyloxy, C15-oxo C₄₇H₅₉NO₁₅Si 934.15*
Paclitaxel C9-hydroxy, C4/C12-diacetyloxy, C13-en, C15-benzamido C₄₇H₅₁NO₁₄ 853.90
Docetaxel C9-methoxy, C4-acetyloxy, C10-hydroxy, C15-[(2-methylpropan-2-yl)oxycarbonylamino] C₄₃H₅₃NO₁₄ 807.88
Cabazitaxel C9/C12-dimethoxy, C4-acetyloxy, C15-[(tert-butoxycarbonyl)amino] C₄₅H₅₇NO₁₄ 835.94
Paclitaxel Propyl Analog (Taxcultine) C9-hydroxy, C4/C12-diacetyloxy, C15-(butanoylamino) C₄₄H₅₃NO₁₄ 819.90

*Calculated based on substituent masses from .

Key Observations :

  • Unlike docetaxel and cabazitaxel, it retains C4/C12-diacetyloxy groups , which are critical for microtubule binding but may reduce solubility .
  • The C15-oxo group distinguishes it from other taxanes, which typically have amino-acylated C15 positions (e.g., benzamido in paclitaxel) .

Pharmacological and Research Findings

Table 2: Comparative Pharmacological Data
Compound Primary Targets Binding Affinity (ΔG, kcal/mol) Clinical/Experimental Use
Target Compound ABCB1 Transporter (Inhibition) Not reported Prodrug candidate for oral delivery
Paclitaxel Microtubule β-subunit −10.64 (docking score) Breast, ovarian, lung cancers
Docetaxel Microtubule stabilization −10.64 (similar to paclitaxel) Prostate, gastric cancers
Cabazitaxel Multidrug-resistant cancer cells −10.62 (docking score) Hormone-refractory prostate cancer

Key Findings :

  • The target compound was evaluated as an ABCB1 transporter inhibitor in cryo-EM studies, suggesting utility in overcoming multidrug resistance (MDR) in cancer therapy .
  • Unlike paclitaxel and docetaxel, it lacks direct evidence of microtubule stabilization but may act as a prodrug due to its TES group, which can be hydrolyzed to release active metabolites .
  • Cabazitaxel’s C9/C12-dimethoxy groups improve solubility and bioavailability, whereas the target compound’s TES group may require formulation optimization for clinical use .

Méthodes De Préparation

Core Tetracyclic Structure Synthesis

The foundational tetracyclic framework is derived from 10-deacetylbaccatin III (10-DAB), a natural diterpenoid isolated from Taxus species. The synthesis begins with selective protection of hydroxyl groups to prevent undesired side reactions. In one documented procedure, 10-DAB undergoes silylation at the C-9 position using triethylsilyl chloride (TESCl) in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) in anhydrous tetrahydrofuran (THF) at −40°C . This step achieves >95% conversion to the triethylsilyl ether intermediate, critical for subsequent functionalization.

Key challenges include maintaining anhydrous conditions to avoid premature hydrolysis and controlling reaction stoichiometry to minimize polysilylation. Post-reaction purification via flash chromatography (ethyl acetate/hexanes, 1:2) yields the silylated product with >98% purity .

The introduction of the triethylsilyl (TES) group at C-9 is followed by oxidation of the C-13 hydroxyl to a ketone. This is achieved using diethylaminosulfur trifluoride (DAST) in THF at −78°C, a method adapted from fluorination protocols for taxane derivatives . The reaction mechanism involves initial formation of a sulfur intermediate, which facilitates dehydrogenation to the α,β-unsaturated ketone.

ParameterConditionYield (%)
Temperature−78°C74–82
DAST Equivalents2.0–4.0 (adjusted via titration)
SolventTHF with 4 Å molecular sieves
PurificationPTLC (EtOAc/hexanes, 1:1)

Critical Note : DAST quality variability necessitates incremental addition (0.5 equiv aliquots) until starting material depletion . Over-oxidation to epoxide byproducts is mitigated by strict temperature control.

Acetylation and C-4/C-12 Functionalization

Selective acetylation at C-4 and C-12 positions employs acetic anhydride (Ac₂O) in pyridine at 0°C. The C-1 hydroxyl remains unprotected due to steric hindrance from the tetracyclic core. Reaction monitoring via TLC (Rf = 0.42 in EtOAc/hexanes 1:2) confirms complete diacetylation within 6 hours .

Post-acetylation, the C-2 benzoate group is introduced via Steglich esterification using benzoic acid, N,N'-dicyclohexylcarbodiimide (DCC), and DMAP in dichloromethane (DCM) at room temperature. This step proceeds with 85–90% efficiency, requiring subsequent silica gel chromatography to remove dicyclohexylurea byproducts .

Purification and Crystallization

Final purification employs a dual-step process:

  • Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexanes → ethyl acetate) removes non-polar impurities.

  • Preparative Thin-Layer Chromatography (PTLC) : Resolves closely related isomers, achieving >99% HPLC purity .

Crystallization from ethyl acetate/methyl tert-butyl ether (MTBE) at 10°C yields the title compound as a white crystalline solid. Differential scanning calorimetry (DSC) reveals a sharp endotherm at 126°C, consistent with a single polymorphic form .

Industrial-Scale Optimization

For kilogram-scale production, continuous flow reactors replace batch processes to enhance heat transfer and reduce reaction times. Key modifications include:

  • DAST Titration Automation : In-line FTIR monitors reagent consumption, enabling real-time adjustments.

  • Solvent Recovery : Distillation under vacuum (45°C, 10 mbar) reclaims >90% THF and DCM.

  • Crystallization Control : Seeded cooling crystallization ensures uniform particle size distribution (D90 < 50 µm) .

Comparative Analysis of Synthetic Routes

A comparative evaluation of three protocols highlights trade-offs between yield and scalability:

ProtocolDAST (equiv)Temperature (°C)Yield (%)Purity (%)
A 2.0−787498.5
B 4.0−788297.8
C 3.0−607999.1

Protocol B, despite higher DAST consumption, offers superior yield for pilot-scale batches, whereas Protocol C balances cost and purity for commercial manufacturing.

Challenges and Mitigation Strategies

  • DAST Instability : Storage under argon at −20°C extends reagent shelf life.

  • Silica-Induced Rearrangement : Minimize exposure during purification by using shorter chromatography columns .

  • Byproduct Formation : Introduce in-situ quenching with saturated NH₄Cl to terminate excess DAST .

Q & A

Q. What spectroscopic and crystallographic methods are essential for confirming the stereochemistry and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1D 1^1H and 13^13C NMR to assign proton and carbon environments. Employ 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals and establish connectivity. NOESY/ROESY experiments are critical for determining spatial proximity of protons, confirming stereochemistry at chiral centers .
  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous confirmation of absolute configuration, especially for complex polycyclic systems. For example, utilized this method to resolve the nine chiral centers in a related taxane intermediate .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula, while fragmentation patterns help identify functional groups (e.g., acetyl, triethylsilyl) .

Q. What purification strategies are effective for isolating this compound given its high molecular weight and functional group complexity?

Methodological Answer:

  • Column Chromatography: Use gradient elution with silica gel and optimized solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol) to separate closely related impurities. highlights the use of column chromatography to purify intermediates with yields >70% .
  • Recrystallization: Screen solvents (e.g., ethyl acetate, acetonitrile) to exploit differences in solubility. Pre-adsorption on silica gel before recrystallization can improve crystal quality.
  • HPLC: Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves polar byproducts, particularly for final product polishing .

Q. How should researchers handle and store this compound to prevent degradation during experiments?

Methodological Answer:

  • Storage Conditions: Store in airtight containers under inert gas (argon/nitrogen) at -20°C to minimize hydrolysis of acetyl and silyl ether groups. emphasizes dry, ventilated storage to avoid moisture-induced degradation .
  • Handling Precautions: Use gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to light, as the benzoate moiety may undergo photodegradation .

Advanced Research Questions

Q. What strategies can optimize the regioselective acylation of hydroxyl groups during the synthesis of derivatives?

Methodological Answer:

  • Protecting Group Strategy: Temporarily block reactive hydroxyls with triethylsilyl (TES) or tert-butyldimethylsilyl (TBS) groups. and demonstrate the use of TES to protect the 9-hydroxy group, enabling selective acylation at the 4- and 12-positions .
  • Catalytic Control: Employ Lewis acids (e.g., DMAP, pyridine) to enhance acylation efficiency. For example, achieved >85% yield in benzoylation using DMAP catalysis .
  • Solvent Optimization: Polar aprotic solvents (e.g., THF, DMF) improve reagent solubility and reaction homogeneity, reducing side reactions.

Q. How can researchers design stability studies to assess degradation pathways under varying conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to stress conditions (heat: 40–60°C; humidity: 75% RH; acidic/basic pH) and monitor degradation via HPLC. Track key degradation products (e.g., deacetylated or hydrolyzed silyl ethers) .
  • Kinetic Analysis: Use Arrhenius plots to predict shelf-life at room temperature. For hydrolytically labile groups (e.g., acetyl), pH-rate profiles identify degradation hotspots .
  • Mass Spectrometry: HRMS and MS/MS identify degradation products, while 1^1H NMR quantifies residual parent compound.

Q. How should researchers resolve contradictions in bioactivity data reported across studies for this compound?

Methodological Answer:

  • Orthogonal Assays: Validate bioactivity using multiple assays (e.g., cell viability, enzymatic inhibition, in vivo models) to rule out assay-specific artifacts.
  • Purity Verification: Ensure stereochemical homogeneity via chiral HPLC or X-ray crystallography. Contaminants from incomplete purification (e.g., residual triethylsilyl reagents) may skew results .
  • Structural Confirmation: Re-examine the compound’s configuration using NOESY or X-ray data, as misassigned stereochemistry can lead to erroneous bioactivity claims .

Q. What analytical approaches are recommended for characterizing degradation products formed during long-term storage?

Methodological Answer:

  • LC-MS/MS Coupling: Combine liquid chromatography with tandem MS to separate and identify low-abundance degradants. For example, hydrolysis of the triethylsilyl group generates silanol byproducts detectable via negative-ion mode MS .
  • Isolation and NMR: Scale up degradation samples via preparative HPLC, then use 1^1H/13^13C NMR to assign structures. used this approach to characterize byproducts in synthetic intermediates .

Q. How can researchers improve yields in multi-step syntheses involving this compound?

Methodological Answer:

  • Intermediate Monitoring: Use TLC or inline UV monitoring to identify bottlenecks. For example, optimized reaction times for fluorobenzoylation by tracking intermediate conversion .
  • Catalyst Screening: Test alternative catalysts (e.g., lipases for selective acylations) to enhance step efficiency.
  • Solvent Recycling: Recover high-boiling solvents (e.g., DMF) via distillation to reduce costs and environmental impact .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.